3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline ring and a phenyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 4-ethoxyaniline with a suitable cyclohexenone derivative. One common method is the nucleophilic substitution reaction where 4-ethoxyaniline reacts with a halogenated cyclohexenone in the presence of a base. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes. For example, the use of palladium-catalyzed amination reactions can be employed to synthesize the compound in larger quantities. These methods are advantageous due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: Shares the ethoxy group but lacks the cyclohexenone structure.
5-Phenylcyclohex-2-en-1-one: Contains the cyclohexenone structure but lacks the ethoxyaniline moiety.
Uniqueness
3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-ethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-20-10-8-17(9-11-20)21-18-12-16(13-19(22)14-18)15-6-4-3-5-7-15/h3-11,14,16,21H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTLCDAYAVTOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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